molecular formula C11H7BrN2O2 B8374142 methyl 7-bromo-5-cyano-1H-indole-2-carboxylate

methyl 7-bromo-5-cyano-1H-indole-2-carboxylate

Cat. No. B8374142
M. Wt: 279.09 g/mol
InChI Key: OVIJARQHURBSOI-UHFFFAOYSA-N
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Patent
US09284321B2

Procedure details

To a stirred solution of 7-bromo-2-formyl-1H-indole-5-carbonitrile (0.17 g, 683 μmol) in MeOH (6.03 ml) was added sodium cyanide (167 mg, 3.41 mmol) and manganese dioxide (297 mg, 3.41 mmol) and the reaction mixture was allowed to stir for 17 h at room temperature. The mixture was evaporated, water (20 ml) was added and the mixture was extracted with ethyl acetate (2×15 ml). The combined organic layers were washed with brine, dried (MgSO4) and evaporated. The crude product (0.11 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%) to yield methyl 7-bromo-5-cyano-1H-indole-2-carboxylate (0.105 g, 55%) as an orange solid, MS (ISN) m/z=279.3 [(M−H)+], mp 248° C.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
6.03 mL
Type
reactant
Reaction Step One
Quantity
297 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:13]#[N:14])[CH:5]=[C:6]2[C:10]=1[NH:9][C:8]([CH:11]=[O:12])=[CH:7]2.[C-]#N.[Na+].[CH3:18][OH:19]>[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[C:4]([C:13]#[N:14])[CH:5]=[C:6]2[C:10]=1[NH:9][C:8]([C:11]([O:19][CH3:18])=[O:12])=[CH:7]2 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=C(NC12)C=O)C#N
Name
Quantity
167 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
6.03 mL
Type
reactant
Smiles
CO
Name
Quantity
297 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 17 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
water (20 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×15 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product (0.11 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C=C(NC12)C(=O)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.105 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.